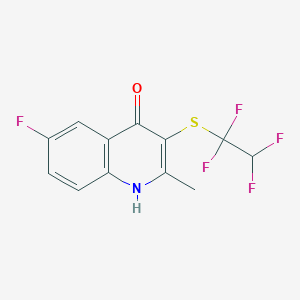
1H-Quinolin-4-one, 6-fluoro-2-methyl-3-(1,1,2,2-tetrafluoroethylsulfanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methyl-3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a tetrafluoroethylsulfanyl group at the 3rd position of the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-4(1H)-quinolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to obtain the corresponding amine.
Cyclization: The amine undergoes cyclization with appropriate reagents to form the quinolinone core.
Fluorination: Introduction of the fluorine atom at the 6th position using fluorinating agents such as Selectfluor.
Sulfur Introduction: The tetrafluoroethylsulfanyl group is introduced via nucleophilic substitution reactions using tetrafluoroethylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinolinone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced quinolinone analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinolinone ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The fluorine and tetrafluoroethylsulfanyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolinone: Lacks the methyl and tetrafluoroethylsulfanyl groups, resulting in different chemical and biological properties.
2-Methylquinolinone:
3-[(1,1,2,2-Tetrafluoroethyl)sulfanyl]quinolinone: Lacks the fluorine and methyl groups, leading to variations in its chemical behavior and biological activity.
Uniqueness
6-Fluoro-2-methyl-3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-4(1H)-quinolinone is unique due to the combined presence of the fluorine, methyl, and tetrafluoroethylsulfanyl groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H8F5NOS |
|---|---|
Molecular Weight |
309.26 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-(1,1,2,2-tetrafluoroethylsulfanyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H8F5NOS/c1-5-10(20-12(16,17)11(14)15)9(19)7-4-6(13)2-3-8(7)18-5/h2-4,11H,1H3,(H,18,19) |
InChI Key |
XJQQDCSJVURSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)SC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















